3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
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Overview
Description
3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
Preparation Methods
The synthesis of 3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with suitable aldehydes in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization reactions with various reagents to form the chromeno-pyridine core structure . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione can be compared with other chromeno-pyridine derivatives:
Properties
Molecular Formula |
C20H16BrNO4 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydrochromeno[3,4-c]pyridine-2,4,5-trione |
InChI |
InChI=1S/C20H16BrNO4/c1-20(2)16-13-5-3-4-6-14(13)26-18(24)15(16)17(23)22(19(20)25)12-9-7-11(21)8-10-12/h3-10,15-16H,1-2H3 |
InChI Key |
SKDQHRLRSCFXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(=O)N(C1=O)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C24)C |
Origin of Product |
United States |
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